molecular formula C15H13ClO3 B6406658 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1262001-97-7

2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No.: B6406658
CAS No.: 1262001-97-7
M. Wt: 276.71 g/mol
InChI Key: IBAYQJFATAHVAL-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, otherwise known as CMMB, is a synthetic compound that has a wide range of applications in scientific research. It is a mono-substituted benzene derivative with a chemical formula of C11H11ClO3. CMMB is a colorless crystalline solid that is relatively soluble in water and organic solvents. Due to its wide range of chemical and physical properties, CMMB has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and as a reagent in laboratory experiments.

Scientific Research Applications

CMMB has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and as a reagent in laboratory experiments. The compound has been used to synthesize a range of drugs, including antifungal drugs, anti-inflammatory drugs, and antiviral drugs. Additionally, CMMB has been used as a reagent in the synthesis of a range of compounds, including heterocyclic compounds, steroids, and other organic compounds.

Mechanism of Action

The mechanism of action of CMMB is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a biochemical or physiological response. The exact mechanism of action of CMMB is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMB are not fully understood. However, the compound has been shown to have anti-inflammatory, antiviral, and antifungal properties. Additionally, CMMB has been shown to have positive effects on the metabolism and immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using CMMB in laboratory experiments is its wide range of applications. The compound can be used to synthesize a range of drugs, organic compounds, and other substances. Additionally, CMMB is relatively soluble in water and organic solvents, which makes it easy to work with in laboratory experiments.
The main limitation of CMMB is that its mechanism of action is not fully understood. Additionally, the compound can be toxic in high doses, so it should be used with caution in laboratory experiments.

Future Directions

The future directions of CMMB include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis methods of CMMB could lead to more efficient and cost-effective production of the compound. Additionally, further research into the applications of CMMB could lead to new uses for the compound in scientific research. Finally, further research into the safety and toxicity of CMMB could lead to improved safety protocols for laboratory experiments.

Synthesis Methods

CMMB can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of benzene with 3-chloro-4-methoxybenzyl chloride. This reaction is catalyzed by anhydrous aluminum chloride, and yields a mixture of 2-(3-chloro-4-methoxyphenyl)-6-methylbenzoic acid and 2-(3-chloro-4-methoxyphenyl)-4-methylbenzoic acid. The mixture can be separated by column chromatography.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-4-3-5-11(14(9)15(17)18)10-6-7-13(19-2)12(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYQJFATAHVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691040
Record name 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-97-7
Record name 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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